molecular formula C13H24N2O5 B7814544 N-(tert-Butoxycarbonyl)isoleucylglycine

N-(tert-Butoxycarbonyl)isoleucylglycine

Cat. No.: B7814544
M. Wt: 288.34 g/mol
InChI Key: OWJXXJTWCMKBCI-UHFFFAOYSA-N
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Description

N-(tert-Butoxycarbonyl)isoleucylglycine is a compound that belongs to the class of N-protected amino acids. The tert-butyloxycarbonyl (Boc) group is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is particularly significant in peptide synthesis and other areas of organic chemistry due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)isoleucylglycine typically involves the protection of the amino group of isoleucine with the Boc group, followed by coupling with glycine. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection and coupling steps.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)isoleucylglycine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids or peptides and extended peptide chains when coupling reactions are performed.

Scientific Research Applications

N-(tert-Butoxycarbonyl)isoleucylglycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)isoleucylglycine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be selectively removed under mild acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butoxycarbonyl)leucylglycine
  • N-(tert-Butoxycarbonyl)valylglycine
  • N-(tert-Butoxycarbonyl)alanylglycine

Uniqueness

N-(tert-Butoxycarbonyl)isoleucylglycine is unique due to the presence of the isoleucine residue, which imparts specific steric and hydrophobic properties to the compound. This makes it particularly useful in the synthesis of peptides with unique structural and functional characteristics compared to other Boc-protected amino acids .

Properties

IUPAC Name

2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-6-8(2)10(11(18)14-7-9(16)17)15-12(19)20-13(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJXXJTWCMKBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562131
Record name N-(tert-Butoxycarbonyl)isoleucylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16257-05-9
Record name N-(tert-Butoxycarbonyl)isoleucylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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